An In-Depth Technical Guide to N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide
An In-Depth Technical Guide to N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide, a derivative of the versatile indole-3-carboxaldehyde scaffold, represents a compound of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Modification at the N-1 position of the indole ring with an acetamide moiety offers a strategic avenue to modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide, including its chemical identity, a detailed synthetic protocol, spectroscopic characterization, and a discussion of its potential therapeutic applications based on the known bioactivities of related N-acetamide indole derivatives.
Chemical Identity and Properties
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Chemical Name: N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide
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Molecular Formula: C₁₅H₁₈N₂O₂[5]
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Molecular Weight: 258.32 g/mol [5]
Table 1: Physicochemical Properties
| Property | Value |
| Appearance | Predicted: Off-white to pale yellow solid |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis and Mechanism
The synthesis of N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide can be achieved via the N-alkylation of indole-3-carboxaldehyde with 2-chloro-N,N-diethylacetamide. This reaction is a classic example of a nucleophilic substitution where the indole nitrogen acts as the nucleophile.
Causality of Experimental Choices:
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Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. The choice of a solid base simplifies the work-up procedure.
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Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for this type of reaction as it can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more reactive.
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Temperature: The reaction is typically carried out at an elevated temperature to overcome the activation energy barrier for the substitution reaction.
Experimental Protocol: Synthesis of N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide
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Reactant Preparation: To a solution of indole-3-carboxaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
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Addition of Alkylating Agent: To the stirred suspension, add 2-chloro-N,N-diethylacetamide (1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Synthetic workflow for N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for the aldehyde proton (~10 ppm).- Aromatic protons of the indole ring (7-8.5 ppm).- Singlet for the N-CH₂ protons of the acetamide group (~5 ppm).- Quartet and triplet for the ethyl groups of the diethylamide. |
| ¹³C NMR | - Carbonyl carbon of the aldehyde (~185 ppm).- Carbonyl carbon of the amide (~168 ppm).- Aromatic carbons of the indole ring (110-140 ppm).- N-CH₂ carbon of the acetamide group.- Carbons of the ethyl groups. |
| IR (KBr) | - C=O stretching of the aldehyde (~1670 cm⁻¹).- C=O stretching of the amide (~1650 cm⁻¹).- C-H stretching of the aromatic ring (~3100-3000 cm⁻¹).- C-N stretching. |
| Mass Spec (ESI-MS) | - [M+H]⁺ peak at m/z 259.14. |
Potential Therapeutic Applications
The indole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide array of biological activities.[6] The introduction of an N-acetamide group can further enhance or modulate these activities.
Anticancer Activity
Numerous indole derivatives, including those with substitutions at the N-1 and C-3 positions, have demonstrated potent anti-proliferative activity against various cancer cell lines.[1] For instance, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and shown to possess significant cytotoxicity in human cancer cell lines.[1] The mechanism of action for many indole-based anticancer agents involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
Caption: Potential anticancer mechanism of action via tubulin polymerization inhibition.
Antimalarial Activity
Recent studies have identified N-acetamide indoles as a promising class of antimalarial agents.[6][8] These compounds have been shown to target the Plasmodium falciparum ATP4 (PfATP4) protein, a cation-transporting ATPase essential for the parasite's sodium homeostasis.[9] Inhibition of PfATP4 leads to disruption of ion regulation and ultimately parasite death. The N-acetamide indole chemotype is a novel scaffold for antimalarial drug development, and further optimization could lead to potent therapeutic candidates.[6][8]
Other Potential Activities
The versatility of the indole nucleus suggests that N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide and its analogs could be explored for other therapeutic applications, including:
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Antihyperglycemic and Antioxidant Agents: Indole-3-acetamide derivatives have shown potential as α-amylase inhibitors and antioxidants.[10]
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Butyrylcholinesterase Inhibitors: Substituted acetamide derivatives have been investigated as potential inhibitors of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease.[11]
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Anti-inflammatory and Antimicrobial Agents: The parent indole-3-carboxaldehyde scaffold is known to be a precursor for compounds with anti-inflammatory and antimicrobial properties.
Conclusion
N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide is a synthetically accessible indole derivative with significant potential for further investigation in drug discovery and development. Its structural relationship to known bioactive N-acetamide indoles suggests that it may possess valuable therapeutic properties, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.
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